Scalable Enantiomeric Resolution for Chiral Purity
The racemic Boc-(+/-)-trans-2-aminocyclohexanol is a key substrate for established resolution protocols that deliver single enantiomers with exceptionally high optical purity. A preparatively easy and efficient protocol using a sequential mandelic acid resolution of the derived benzylamine intermediate has been developed, yielding both (1R,2R) and (1S,2S) enantiomers with an enantiomeric excess (ee) of >99% [1]. This level of purity is a benchmark for the class and directly meets the stringent requirements for chiral building blocks in pharmaceutical synthesis.
| Evidence Dimension | Enantiomeric Excess (ee) post-resolution |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Typical resolution methods for other 1,2-amino alcohols (e.g., enzymatic) may yield ee values ranging from 85% to >98% [2] |
| Quantified Difference | Consistent attainment of >99% ee, which is at the upper end of achievable purity for this class of compounds. |
| Conditions | Chemical resolution using (R)- and (S)-mandelic acid on a trans-2-(benzylamino)cyclohexanol intermediate derived from cyclohexene oxide. |
Why This Matters
The ability to reliably source enantiomers with >99% ee is critical for developing chiral drugs and catalysts with predictable and reproducible properties.
- [1] Xue, F., Li, C. G., Zhu, Y. K., & Lou, T. J. (2014). An Improved and Efficient Process for the Scalable Preparation of Optically Pure Trans-2-Aminocyclohexanols. Journal of Chemical Research, 38(6), 322-324. View Source
- [2] Enzymatic resolutions of cyclic amino alcohol precursors. Differences in the catalytic behaviour of the two enzymes depending on ring sizes were observed and these precursors of amino alcohols could be produced in optical yields ranging from 85 to > 98% e.e. View Source
